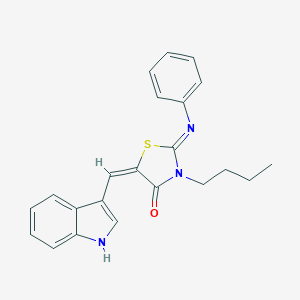![molecular formula C20H19ClN4O4S B298821 1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide](/img/structure/B298821.png)
1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 reduces the production of pro-inflammatory cytokines, which helps to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activation of T cells, which are a key component of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 for lab experiments is its specificity. It targets a specific enzyme, Janus kinases, which makes it easier to study its effects in isolation. However, one of the limitations of CP-690,550 is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on CP-690,550. One area of interest is the development of more specific and potent Janus kinase inhibitors. Another area of interest is the exploration of the potential therapeutic effects of CP-690,550 in other autoimmune diseases. Additionally, there is interest in studying the effects of CP-690,550 in combination with other drugs, to determine if it can enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-(cyanomethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with pyrrolidinecarbohydrazide to yield CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
Nom du produit |
1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide |
|---|---|
Formule moléculaire |
C20H19ClN4O4S |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H19ClN4O4S/c21-16-5-9-18(10-6-16)30(27,28)25-12-1-2-19(25)20(26)24-23-14-15-3-7-17(8-4-15)29-13-11-22/h3-10,14,19H,1-2,12-13H2,(H,24,26)/b23-14+ |
Clé InChI |
JWSGFEDNZLBREN-OEAKJJBVSA-N |
SMILES isomérique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC#N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide](/img/structure/B298740.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-2-pyrrolidinecarboxamide](/img/structure/B298741.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B298744.png)
![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B298746.png)
![N-(3,4-dimethoxyphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B298747.png)
![2-[5-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide](/img/structure/B298748.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298749.png)
![N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298750.png)
![N-cyclopropyl-2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298751.png)
![N-(4-bromophenyl)-2-[4-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B298754.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B298756.png)
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298758.png)
